Potassium hydrogen diiodate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Oxidation Reagent:

Potassium hydrogen diiodate is a mild oxidizing agent commonly used in various analytical chemistry techniques. It can selectively oxidize specific analytes, allowing for their detection and quantification. For instance, it plays a role in the iodometric titration of various substances, including:

- Vitamin C determination: Iodometric titration with potassium hydrogen diiodate is a standard method for measuring Vitamin C (ascorbic acid) concentration in food and beverage samples .

- Hydrogen peroxide (H₂O₂) quantification: Potassium hydrogen diiodate can be employed to determine the concentration of H₂O₂ in solution through an iodometric titration process .

Radiopharmaceutical Synthesis:

Potassium hydrogen diiodate finds application in the synthesis of radiopharmaceuticals, which are radioactive drugs used for diagnostic imaging and therapeutic purposes. It serves as a precursor for the production of radioiodine (¹³¹I), a commonly used radioisotope in this field. The ¹³¹I is then incorporated into various radiopharmaceuticals, such as sodium iodide (¹³¹I) for thyroid imaging and radioiodine-131 therapy for certain thyroid cancers .

Material Science Research:

Potassium hydrogen diiodate is increasingly being explored in material science research for its potential applications. Here are some examples:

- Development of new catalysts: Researchers are investigating the use of potassium hydrogen diiodate in the development of novel catalysts for various chemical reactions due to its specific properties and potential for modification .

- Synthesis of functional materials: Studies are exploring the use of potassium hydrogen diiodate in the synthesis of functional materials with unique properties, such as photocatalysts and semiconductors .

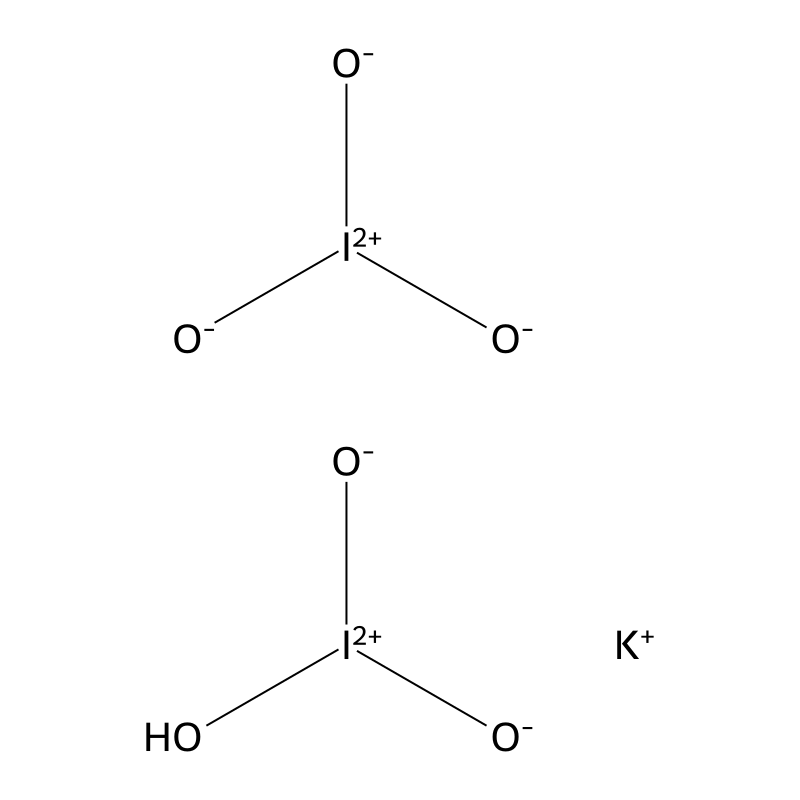

Potassium hydrogen diiodate is an inorganic compound with the chemical formula . It consists of potassium, hydrogen, and diiodate ions. The compound appears as a white powder and has a molar mass of approximately 389.91 g/mol. It is recognized for its high purity, often exceeding 99.8%, making it suitable for various analytical applications . Potassium hydrogen diiodate serves primarily as an oxidizing agent and is used in chemical synthesis and analysis.

- Oxidation-Reduction Reactions: It acts as an oxidizing agent in reactions involving organic compounds and reducing agents.

- Synthesis of Potassium Iodate: It can be synthesized from potassium iodide and iodine in the presence of nitric acid, where it can also yield potassium iodate as a byproduct.

- Reactivity with Reducing Agents: The compound can react violently with organic materials and reducing agents, necessitating careful handling .

The synthesis of potassium hydrogen diiodate typically involves the following method:

- Reagent Reaction: Potassium iodide is reacted with iodine and nitric acid. The reaction proceeds under controlled conditions to yield potassium hydrogen diiodate along with byproducts such as potassium iodate.

This method ensures high purity and yields of the compound, making it suitable for laboratory and industrial applications.

Potassium hydrogen diiodate has several important applications:

- Analytical Chemistry: It is used as a primary standard for titrations involving iodometric methods.

- Synthesis Intermediate: It serves as an intermediate in the production of other iodates.

- Oxidizing Agent: Its properties make it useful in various oxidation reactions in organic chemistry .

Interaction studies involving potassium hydrogen diiodate primarily focus on its reactivity with other chemical species. Given its role as an oxidizing agent, it interacts notably with:

- Reducing Agents: Such interactions can lead to vigorous reactions, emphasizing the need for safety precautions during handling.

- Organic Compounds: Its ability to oxidize organic materials makes it valuable in synthetic organic chemistry but also requires careful management to prevent unwanted reactions .

Potassium hydrogen diiodate shares similarities with several other iodates and related compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Iodate | More stable; widely used in iodometric titrations. | |

| Sodium Iodate | Soluble in water; often used in food preservation. | |

| Calcium Iodate | Used mainly in veterinary medicine; less soluble. |

Potassium hydrogen diiodate is unique due to its dual role as both an oxidizing agent and a reagent for synthesis, which distinguishes it from other iodates that may serve more singular functions.

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (95.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive